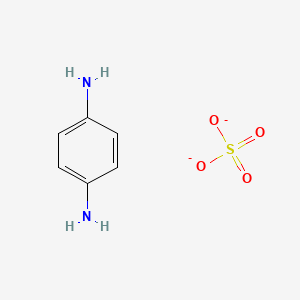
Benzene-1,4-diamine;sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene-1,4-diamine; sulfate, also known as para-phenylenediamine sulfate, is an organic compound with the chemical formula C6H8N2·H2SO4. This compound is a derivative of benzene, where two amino groups are attached to the benzene ring at the para positions. It is commonly used in various industrial applications, including the production of dyes, polymers, and as an intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzene-1,4-diamine; sulfate typically involves the reduction of 4-nitroaniline. The process begins with the nitration of benzene to produce nitrobenzene, which is then reduced to 4-nitroaniline. The reduction of 4-nitroaniline to benzene-1,4-diamine can be achieved using hydrogenation in the presence of a catalyst such as palladium on carbon. The final step involves the reaction of benzene-1,4-diamine with sulfuric acid to form the sulfate salt .
Industrial Production Methods: In industrial settings, the production of benzene-1,4-diamine; sulfate often involves large-scale hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, ensures high yield and purity of the final product. The sulfate salt is typically crystallized from the reaction mixture and purified through recrystallization techniques .
Types of Reactions:
Oxidation: Benzene-1,4-diamine can undergo oxidation reactions to form quinone derivatives. For example, oxidation with hydrogen peroxide can yield benzoquinone diimine.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed:
Oxidation: Benzoquinone diimine.
Reduction: Various amine derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
Benzene-1,4-diamine; sulfate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a component in hair dyes.
Industry: Utilized in the production of rubber antioxidants and as a curing agent for epoxy resins.
Mécanisme D'action
The mechanism of action of benzene-1,4-diamine; sulfate involves its ability to undergo redox reactions. The compound can act as a reducing agent, donating electrons to other molecules. This property is exploited in various applications, such as in hair dyes, where it reacts with hydrogen peroxide to form colored compounds. The molecular targets and pathways involved include the interaction with oxidizing agents and the formation of stable intermediates that contribute to its desired effects .
Comparaison Avec Des Composés Similaires
Benzene-1,2-diamine (ortho-phenylenediamine): Similar structure but with amino groups at the ortho positions.
Benzene-1,3-diamine (meta-phenylenediamine): Similar structure but with amino groups at the meta positions.
Aniline: A single amino group attached to the benzene ring.
Uniqueness: Benzene-1,4-diamine; sulfate is unique due to its para substitution pattern, which imparts distinct chemical properties compared to its ortho and meta isomers. This arrangement allows for specific reactivity and applications, particularly in the synthesis of dyes and polymers .
Propriétés
Formule moléculaire |
C6H8N2O4S-2 |
|---|---|
Poids moléculaire |
204.21 g/mol |
Nom IUPAC |
benzene-1,4-diamine;sulfate |
InChI |
InChI=1S/C6H8N2.H2O4S/c7-5-1-2-6(8)4-3-5;1-5(2,3)4/h1-4H,7-8H2;(H2,1,2,3,4)/p-2 |
Clé InChI |
UFPKLWVNKAMAPE-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=CC=C1N)N.[O-]S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


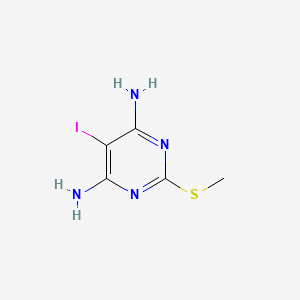
![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine](/img/structure/B11731211.png)
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B11731224.png)
![butyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11731228.png)
![4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}-2-methoxyphenol](/img/structure/B11731233.png)
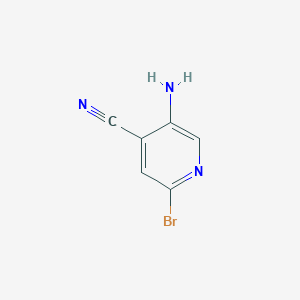
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(dimethylamino)ethyl]amine](/img/structure/B11731240.png)
![Boronic acid, B-[2-fluoro-4-[(2-pyridinylamino)carbonyl]phenyl]-](/img/structure/B11731248.png)
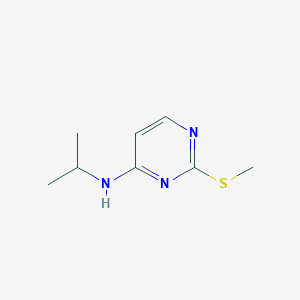
![4-{[(5-fluorothiophen-2-yl)methyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B11731266.png)
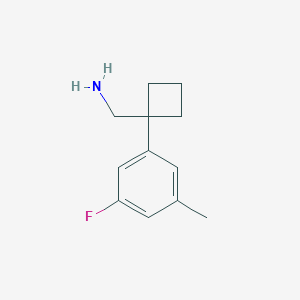
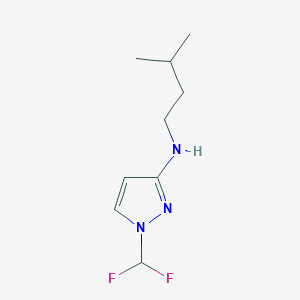
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11731279.png)
![N-[(4-fluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11731280.png)
